![molecular formula C18Br2F15Sb B14645044 Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane CAS No. 55678-66-5](/img/structure/B14645044.png)
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is a compound that belongs to the class of organoantimony compounds It is characterized by the presence of two bromine atoms and three pentafluorophenyl groups attached to a central antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane typically involves the reaction of tris(pentafluorophenyl)stibine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Sb(C6F5)3+Br2→Sb(C6F5)3Br2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient purification techniques, and ensuring safety protocols are in place.
Chemical Reactions Analysis
Types of Reactions
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
Scientific Research Applications
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a versatile catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in organic synthesis.
Tris(pentafluorophenyl)phosphine: Another compound with similar Lewis acidic properties.
Tris(pentafluorophenyl)arsine: Shares structural similarities and is used in similar applications.
Uniqueness
Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane is unique due to the presence of bromine atoms, which can undergo various substitution reactions, providing a versatile platform for the synthesis of new derivatives. Its strong Lewis acidic nature also distinguishes it from other similar compounds, making it particularly useful in specific catalytic applications.
Properties
CAS No. |
55678-66-5 |
|---|---|
Molecular Formula |
C18Br2F15Sb |
Molecular Weight |
782.7 g/mol |
IUPAC Name |
dibromo-tris(2,3,4,5,6-pentafluorophenyl)-λ5-stibane |
InChI |
InChI=1S/3C6F5.2BrH.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;;2*1H;/q;;;;;+2/p-2 |
InChI Key |
GVWGFESITUQSNM-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Br)Br)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


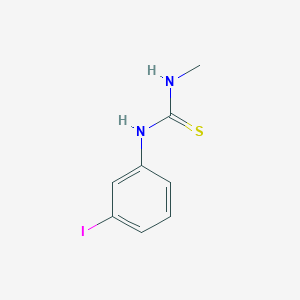
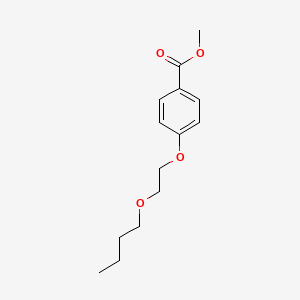
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
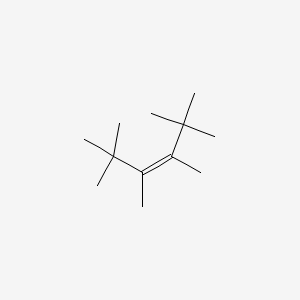
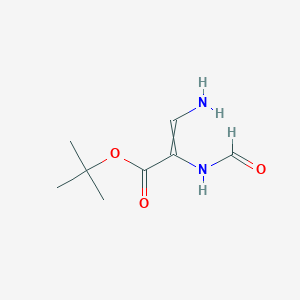
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
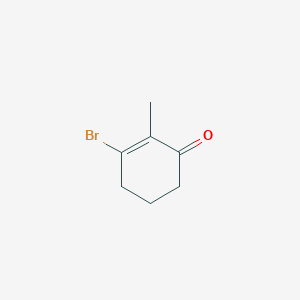
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
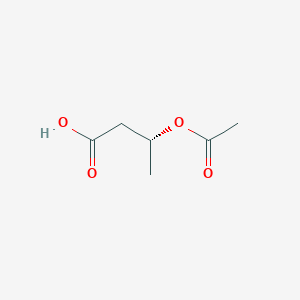

![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)

